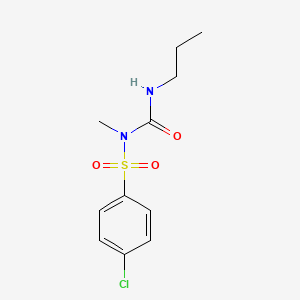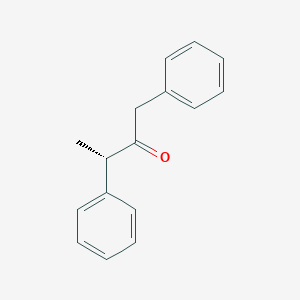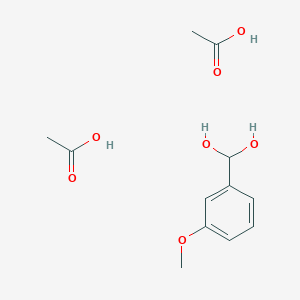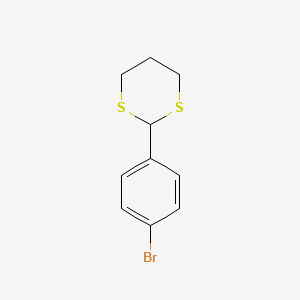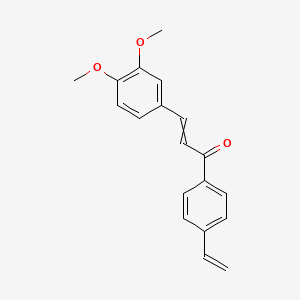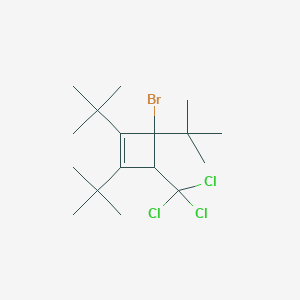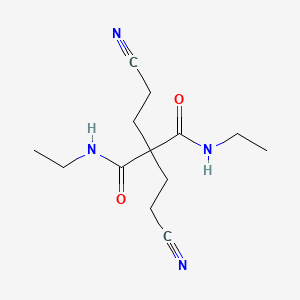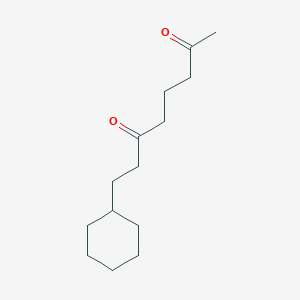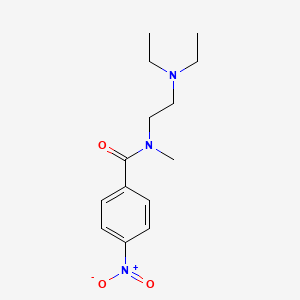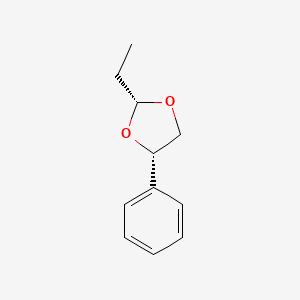
(2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane is an organic compound characterized by its unique stereochemistry and structural features This compound belongs to the class of dioxolanes, which are cyclic acetals formed from the reaction of aldehydes or ketones with diols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane typically involves the reaction of an aldehyde or ketone with a diol under acidic conditions. One common method is the acid-catalyzed cyclization of 2-ethyl-1,3-propanediol with benzaldehyde. The reaction is carried out in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid, at a controlled temperature to ensure the formation of the desired stereoisomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the cyclization reaction, allowing for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring into diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
(2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which (2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The stereochemistry of the molecule plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-2-Ethyl-4-phenyl-1,3-dioxolane: A stereoisomer with different spatial arrangement of substituents.
(2S,4S)-2-Ethyl-4-phenyl-1,3-dioxolane: Another stereoisomer with distinct properties.
2-Methyl-4-phenyl-1,3-dioxolane: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
The uniqueness of (2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane lies in its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications where stereochemical precision is essential.
Properties
CAS No. |
58345-32-7 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(2R,4S)-2-ethyl-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-2-11-12-8-10(13-11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11-/m1/s1 |
InChI Key |
YKGKRDIKDNYZNF-GHMZBOCLSA-N |
Isomeric SMILES |
CC[C@@H]1OC[C@@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
CCC1OCC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-](/img/structure/B14607710.png)
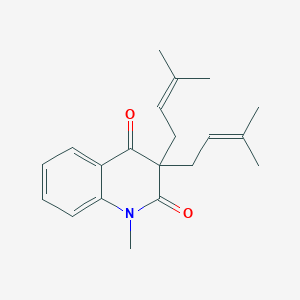
![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)
![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
